molecular formula C7H5FO2S B1450549 2-Fluoro-5-sulfanylbenzoic acid CAS No. 1378826-34-6

2-Fluoro-5-sulfanylbenzoic acid

Cat. No.: B1450549
CAS No.: 1378826-34-6
M. Wt: 172.18 g/mol
InChI Key: VDMTWWJCXRZJEC-UHFFFAOYSA-N
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Description

2-Fluoro-5-sulfanylbenzoic acid is an organic compound with the molecular formula C7H5FO2S and a molecular weight of 172.18 g/mol . This compound is characterized by the presence of a fluorine atom at the second position and a sulfanyl group at the fifth position on the benzoic acid ring. It is commonly used in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-5-sulfanylbenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The specific conditions and reagents used can vary depending on the desired yield and purity. the general approach remains consistent with laboratory-scale synthesis, focusing on optimizing reaction conditions to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-sulfanylbenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluoro-5-sulfanylbenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-fluoro-5-sulfanylbenzoic acid involves its interaction with specific molecular targets. The fluorine atom and sulfanyl group play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and receptor-ligand interactions .

Comparison with Similar Compounds

  • 2-Fluorobenzoic acid
  • 5-Sulfanylbenzoic acid
  • 2-Fluoro-4-sulfanylbenzoic acid

Comparison: 2-Fluoro-5-sulfanylbenzoic acid is unique due to the specific positioning of the fluorine and sulfanyl groups on the benzoic acid ring. This unique structure imparts distinct chemical properties, such as increased reactivity and specific binding affinities, which are not observed in its analogs .

Properties

IUPAC Name

2-fluoro-5-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2S/c8-6-2-1-4(11)3-5(6)7(9)10/h1-3,11H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMTWWJCXRZJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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